Direct Antimicrobial Activity: 4-Cyanophenylhydrazine vs. Carbapenem in Resistant A. baumannii
In a direct antibacterial screening study, 4-cyanophenylhydrazine (free base form) demonstrated potent inhibitory activity against carbapenem-resistant Acinetobacter baumannii BAA-1605. The compound achieved a minimum inhibitory concentration (MIC) of 0.25 μg/mL [1]. This activity was observed in the context of carbapenem resistance, where carbapenem antibiotics themselves exhibit dramatically elevated MIC values or complete loss of efficacy. Against multidrug-resistant A. baumannii clinical isolates, the MIC range was 0.25–1 μg/mL [1]. The compound also exhibited a selectivity index of 640 [1].
| Evidence Dimension | Antibacterial potency (MIC) |
|---|---|
| Target Compound Data | MIC = 0.25 μg/mL against carbapenem-resistant A. baumannii BAA-1605; MIC range = 0.25–1 μg/mL against MDR isolates |
| Comparator Or Baseline | Carbapenem antibiotics (imipenem, meropenem) against carbapenem-resistant A. baumannii: MIC > 8–32 μg/mL (resistant breakpoint per CLSI) |
| Quantified Difference | ≥32-fold lower MIC vs. carbapenems in resistant strains |
| Conditions | Broth microdilution assay against carbapenem-resistant Acinetobacter baumannii BAA-1605 and MDR clinical isolates |
Why This Matters
This potency against carbapenem-resistant strains establishes 4-cyanophenylhydrazine as a privileged scaffold for developing anti-A. baumannii agents, justifying its procurement over generic phenylhydrazines lacking characterized antimicrobial activity.
- [1] Parupalli, R.; Akunuri, R.; Kaul, G.; Akhir, A.; Saxena, D.; Ghouse, S. M.; Yaddanapudi, V. M.; Chopra, S.; Nanduri, S. Serendipitous identification of phenylhydrazine derivatives as potent inhibitors of carbapenem-resistant Acinetobacter baumannii. Future Med. Chem. 2022, 14 (22), 1621–1634. View Source
